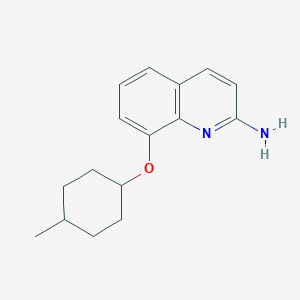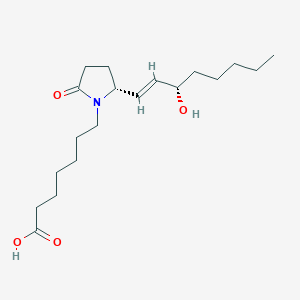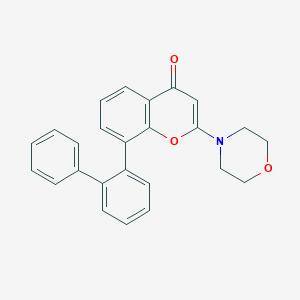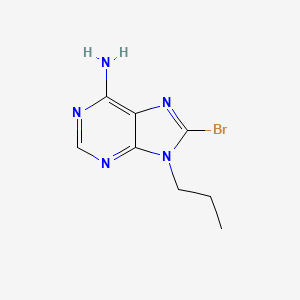
8-Bromo-9-propyl-9H-adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-9-propyl-9H-adenine is a synthetic derivative of adenine, a purine nucleobase. This compound is characterized by the substitution of a bromine atom at the 8th position and a propyl group at the 9th position of the adenine structure. It is primarily studied for its potential as an adenosine receptor antagonist, particularly targeting the A2A and A2B receptor subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-9-propyl-9H-adenine typically involves the bromination of adenine followed by the introduction of a propyl group. The process can be summarized as follows:
Bromination: Adenine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 8th position.
Alkylation: The brominated adenine is then subjected to alkylation using a propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-9-propyl-9H-adenine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted adenine derivatives can be obtained.
Oxidation and Reduction Products: These reactions may lead to the formation of oxidized or reduced adenine derivatives.
Scientific Research Applications
8-Bromo-9-propyl-9H-adenine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other adenine derivatives and as a tool for studying nucleophilic substitution reactions.
Biology: The compound is studied for its potential as an adenosine receptor antagonist, which can modulate various physiological processes.
Medicine: Research is ongoing to explore its therapeutic potential in treating cardiovascular, inflammatory, and neurodegenerative diseases.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 8-Bromo-9-propyl-9H-adenine involves its interaction with adenosine receptors. The compound acts as an antagonist, binding to the A2A and A2B receptor subtypes and inhibiting their activation. This modulation of adenosine receptors can influence various signaling pathways, including those involved in cardiovascular and neurological functions .
Comparison with Similar Compounds
- 8-Bromo-9-methyl-9H-adenine
- 8-Bromo-9-ethyl-9H-adenine
- 8-Bromo-9-butyl-9H-adenine
Comparison: 8-Bromo-9-propyl-9H-adenine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative exhibits a different affinity and selectivity profile for adenosine receptor subtypes. This uniqueness makes it a valuable compound for studying receptor-ligand interactions and developing selective receptor antagonists .
Properties
CAS No. |
908355-66-8 |
|---|---|
Molecular Formula |
C8H10BrN5 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
8-bromo-9-propylpurin-6-amine |
InChI |
InChI=1S/C8H10BrN5/c1-2-3-14-7-5(13-8(14)9)6(10)11-4-12-7/h4H,2-3H2,1H3,(H2,10,11,12) |
InChI Key |
ATNWURROUOXVHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=NC=NC(=C2N=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-vinyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845738.png)
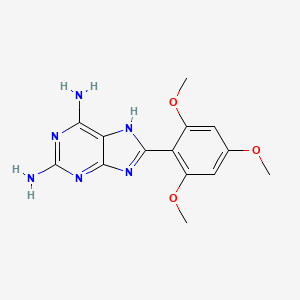
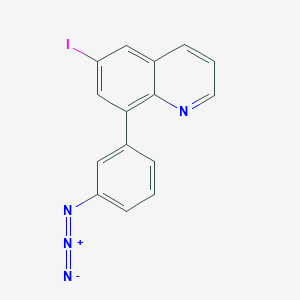
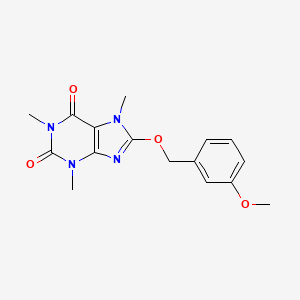
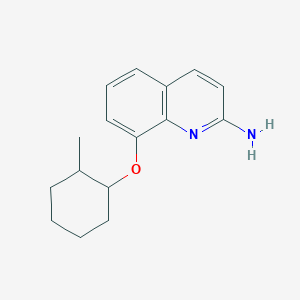
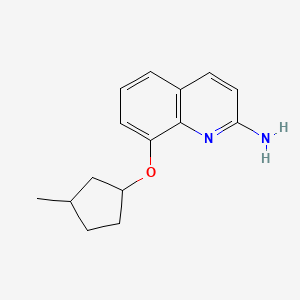

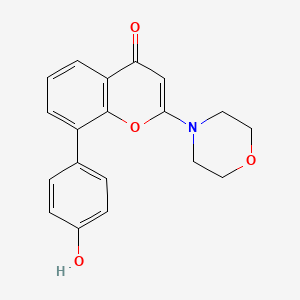
![8-[(3-Trifluoromethyl)benzyloxy]caffeine](/img/structure/B10845787.png)
